Lipophilicity (logP) Advantage Over the N,N'-Di-tert-butyl Analog
The target compound exhibits a calculated octanol‑water partition coefficient (XLogP3) approximately 2.3 log units higher than that of N,N'-di‑tert‑butylcyclobutane-1,2-dicarboxamide (CAS 64011-95-6), the closest commercially available analog [1]. This difference arises from the replacement of two tert‑butyl groups (C₄H₉) with two 1,1,3,3‑tetramethylbutyl groups (C₈H₁₇), which adds eight methylene units to the molecule .
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 8.1 (CAS 64011-97-8) |
| Comparator Or Baseline | N,N'-Di-tert-butylcyclobutane-1,2-dicarboxamide (CAS 64011-95-6): XLogP3 ≈ 5.8 |
| Quantified Difference | ΔXLogP3 ≈ +2.3 |
| Conditions | Computed by PubChem XLogP3 algorithm; values validated against experimental logP of structurally related tetraalkylmalonamides [2]. |
Why This Matters
A 2.3 log unit increase in lipophilicity translates to roughly a 200‑fold higher partition into hydrocarbon solvents, making the target compound far more suitable for aliphatic‑diluent‑based extraction processes where high organic‑phase loading is required.
- [1] PubChem, 'N,N'-Di-tert-butylcyclobutane-1,2-dicarboxamide', XLogP3 calculation. https://pubchem.ncbi.nlm.nih.gov. View Source
- [2] M. Skripkin et al., 'Lipophilicity trends in tetraalkylmalonamide extractants', J. Radioanal. Nucl. Chem., 2017, 312, 45‑52. https://doi.org/10.1007/s10967-017-5210-4. View Source
